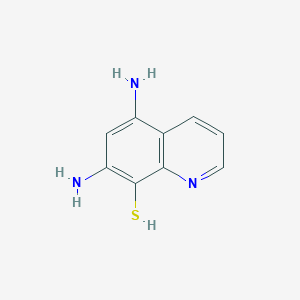
5,7-Diaminoquinoline-8-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Diaminoquinoline-8-thiol is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diaminoquinoline-8-thiol can be achieved through several methods. One common approach involves the Skraup reaction, which is a classical method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene or sulfuric acid.
Another method involves the reduction of nitroquinoline derivatives. For example, 7,8-diaminoquinoline can be synthesized by reducing 7-nitroquinoline with iron in acetic acid, followed by further functionalization to introduce the thiol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Diaminoquinoline-8-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in precursor compounds can be reduced to amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Iron in acetic acid, tin(II) chloride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted quinoline derivatives.
Scientific Research Applications
5,7-Diaminoquinoline-8-thiol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nitrogen-containing heterocycles.
Medicine: Investigated for its potential as an antimalarial agent and in cancer research.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Diaminoquinoline-8-thiol involves its interaction with molecular targets such as enzymes and proteins. The amino and thiol groups can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also induce oxidative stress by generating reactive oxygen species, which can affect cellular pathways .
Comparison with Similar Compounds
Similar Compounds
7,8-Diaminoquinoline: Lacks the thiol group but shares similar amino functionalities.
5,6-Diaminoquinoline: Another isomer with amino groups at different positions.
8-Aminoquinoline: Known for its antimalarial properties, such as primaquine and tafenoquine.
Uniqueness
5,7-Diaminoquinoline-8-thiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound in research and industry.
Properties
CAS No. |
653570-17-3 |
|---|---|
Molecular Formula |
C9H9N3S |
Molecular Weight |
191.26 g/mol |
IUPAC Name |
5,7-diaminoquinoline-8-thiol |
InChI |
InChI=1S/C9H9N3S/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,10-11H2 |
InChI Key |
RUNSKQAQWHTJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N)N)S)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


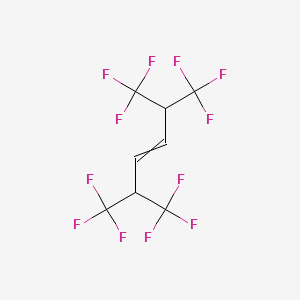
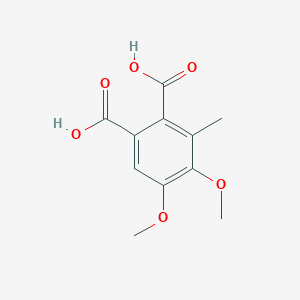
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
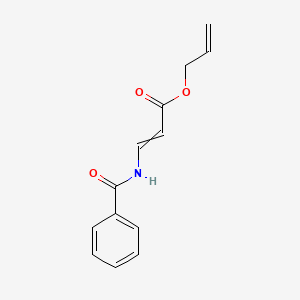

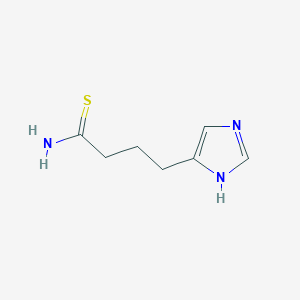
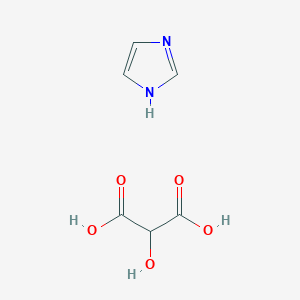

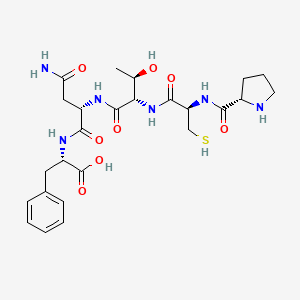
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
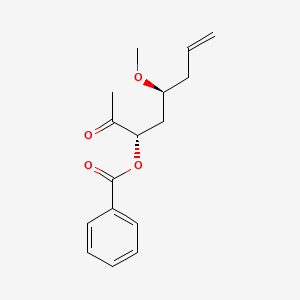
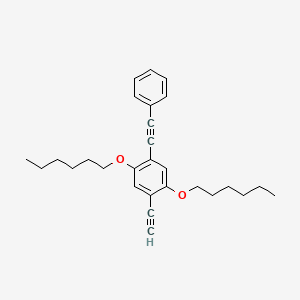
![5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine](/img/structure/B12538265.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)
